5-bromo-N,2-dimethylpyrimidin-4-amine
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Overview
Description
5-Bromo-N,2-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5 and two methyl groups at position 2, along with an amino group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,2-dimethylpyrimidin-4-amine typically involves the bromination of N,2-dimethylpyrimidin-4-amine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving nucleic acids or proteins.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N,2-dimethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and nucleic acid-binding proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-4,6-dimethylpyridin-2-amine
- 5-Bromo-N,N-dimethylpyrimidin-2-amine
Uniqueness
5-Bromo-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8BrN3/c1-4-9-3-5(7)6(8-2)10-4/h3H,1-2H3,(H,8,9,10) |
InChI Key |
ARNGELLQFKEKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC)Br |
Origin of Product |
United States |
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